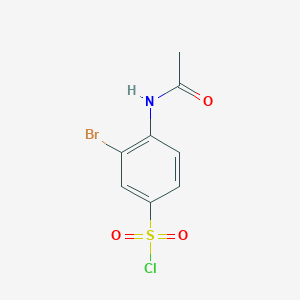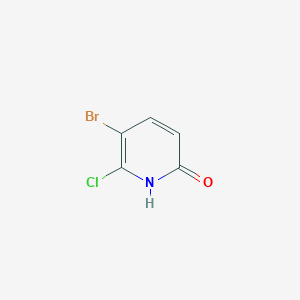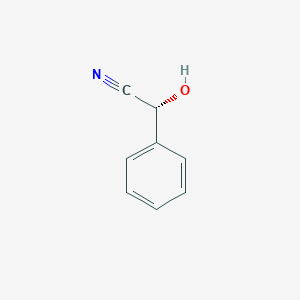
4-(4-Hydroxyphenyl)benzaldehyde
Overview
Description
4-(4-Hydroxyphenyl)benzaldehyde is a chemical compound with the CAS number 100980-82-3 . It is used for research and development purposes . It is a precursor to 4-hydroxyphenylglycine, which is a precursor to penicillins .
Synthesis Analysis
The synthesis of 4-(4-Hydroxyphenyl)benzaldehyde can be achieved through several methods. One method involves the reaction of phenol with chloroform, which gives isomeric hydroxy benzal chlorides. Hydrolysis of the C-Cl bonds gives the aldehyde . Another method involves the Friedel Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one in the presence of acid-activated Montmorillonite clay catalysts . An enzymatic process for the production of benzaldehyde from L-phenylalanine has also been reported .Chemical Reactions Analysis
4-Hydroxybenzaldehyde, a related compound, can react with dimethyl sulfate to produce anisaldehyde, react with acetaldehyde to produce p-hydroxycinnamaldehyde, and further oxidize to produce cinnamic acid .Physical And Chemical Properties Analysis
4-Hydroxybenzaldehyde is a yellow to light brown crystalline powder that has a very faint, sweet-woody-balsamic odor and a sweet taste with little or no other flavor impression . It has a density of 1.129 g/cm^3 at 130 °C, a melting point of 116 °C, and a boiling point of 310 to 311 °C .Scientific Research Applications
Synthesis of Raspberry Ketone Precursor
4-Hydroxybenzaldehyde can be used as a reactant during the synthesis of 4-(4-hydroxyphenyl)-but-3-ene-2-one, which is a precursor to raspberry ketone .
2. Preparation of Nonlinear Optical Quinolinium Single Crystals This compound can also be used to prepare nonlinear optical quinolinium single crystals (an OHQ–TMS compound) via a condensation reaction with 1,2-dimethylquinolinium 2,4,6-trimethylbenzenesulfonate in methanol .
Synthesis of Pyrrole Derivatives
4-Hydroxybenzaldehyde can be used in the synthesis of [(pyrrole-2,5-diyl)-co-(benzylidene)] derivatives .
Synthesis of Anisaldehyde
It can react with dimethyl sulfate to produce anisaldehyde .
Synthesis of p-Hydroxycinnamaldehyde
4-Hydroxybenzaldehyde can react with acetaldehyde to produce p-hydroxycinnamaldehyde .
Synthesis of Cinnamic Acid
Further oxidation of p-hydroxycinnamaldehyde can produce cinnamic acid .
Synthesis of 4-Aminophenol Derivatives
In a recent study, five 4-aminophenol derivatives were synthesized using 4-Hydroxybenzaldehyde. These derivatives showed broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase .
DNA Interaction Studies
Interaction studies of Human DNA with the synthesized Schiff bases were also performed using 4-Hydroxybenzaldehyde .
These are just a few of the many potential applications of 4-(4-Hydroxyphenyl)benzaldehyde in scientific research. It’s an important intermediate in medicine, spices, and liquid crystals .
Safety and Hazards
4-(4-Hydroxyphenyl)benzaldehyde is used for research and development purposes only and is not intended for medicinal, household, or other uses . The safety data sheet for a related compound, 4-Hydroxybenzaldehyde, indicates that it causes serious eye damage, may cause respiratory irritation, and is harmful to aquatic life .
Future Directions
The future directions of 4-(4-Hydroxyphenyl)benzaldehyde research could involve further exploration of its synthesis methods and potential applications. For instance, lignin valorization, which involves the disassembly of lignin into aromatic monomers, is a promising area of research . Additionally, the development of new resonant structures for azo pyridinium salts, which are related to 4-(4-Hydroxyphenyl)benzaldehyde, could be another interesting direction .
Mechanism of Action
Mode of Action
It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may interact with its targets through similar chemical reactions.
Biochemical Pathways
It is known that 4-hydroxybenzaldehyde, a related compound, is involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
The pharmacokinetics of 4-(4-Hydroxyphenyl)benzaldehyde have been studied in rats. After oral administration, it was found to be rapidly absorbed and widely distributed to various tissues, including the brain . The absolute bioavailability of 4-(4-Hydroxyphenyl)benzaldehyde was found to be 5.33% . It was also found that 4-(4-Hydroxyphenyl)benzaldehyde is rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration .
Result of Action
It is known that 4-hydroxybenzaldehyde, a related compound, is a precursor to 4-hydroxyphenylglycine, a precursor to penicillins . This suggests that 4-(4-Hydroxyphenyl)benzaldehyde may have similar effects.
properties
IUPAC Name |
4-(4-hydroxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-9,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWJPGMZEAYDBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374729 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100980-82-3 | |
| Record name | 4-(4-hydroxyphenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)









![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)